Methyl 4-chlorobut-2-ynoate
Overview
Description
Methyl 4-chlorobut-2-ynoate is a chemical compound with the molecular formula C5H5ClO2 . It is mainly used in organic synthesis.
Synthesis Analysis
A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis
The molecular structure of Methyl 4-chlorobut-2-ynoate is represented by the formula C5H5ClO2 . The molecular weight of this compound is 132.55 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-chlorobut-2-ynoate include its molecular structure (C5H5ClO2) and molecular weight (132.55 g/mol) . Additional properties such as boiling point and storage conditions are also provided .Scientific Research Applications
Organic Synthesis
Methyl 4-chlorobut-2-ynoate: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular frameworks. It serves as a versatile building block for the synthesis of various organic compounds due to its reactive acetylenic and ester functional groups . Its utility in facilitating multi-step synthetic routes is exemplified by its role in the preparation of alkyne-containing molecules, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, Methyl 4-chlorobut-2-ynoate is explored for its potential as a precursor in drug development. Its chemical structure allows for modifications that can lead to the discovery of new therapeutic agents . For instance, it can be used to synthesize small molecules that target specific proteins or enzymes implicated in diseases, thereby contributing to the creation of novel medications.
Material Science
The compound’s application extends to material science, where it can be involved in the synthesis of new materials with unique properties . Its incorporation into polymers or other macromolecular structures could result in materials with enhanced strength, flexibility, or other desirable characteristics.
Agricultural Chemistry
Methyl 4-chlorobut-2-ynoate: may also find applications in agricultural chemistry. As a synthetic intermediate, it could be used to develop new agrochemicals such as pesticides or herbicides . Its reactivity could lead to compounds that are more effective or environmentally friendly compared to current options.
Analytical Chemistry
In analytical chemistry, Methyl 4-chlorobut-2-ynoate could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrations or as a reference compound in methods like chromatography or spectroscopy .
Environmental Applications
Environmental applications of Methyl 4-chlorobut-2-ynoate include its use in studies of pollution management and ecosystem effects. It could be used to synthesize tracers or probes that help in the detection and analysis of environmental contaminants.
Safety And Hazards
properties
IUPAC Name |
methyl 4-chlorobut-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-8-5(7)3-2-4-6/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWTVWVBVHSZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194482 | |
Record name | Methyl chlorotetrolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorobut-2-ynoate | |
CAS RN |
41658-12-2 | |
Record name | Methyl chlorotetrolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl chlorotetrolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chlorobut-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 4-chlorobut-2-ynoate interact with nucleotides, and what are the downstream effects on enzyme activity?
A1: Methyl 4-chlorobut-2-ynoate reacts with adenine nucleotides (AMP, ADP, and ATP) to form analogues containing an additional chloromethyl-pyrimidone ring fused to the purine base []. This modification significantly impacts the interaction of these nucleotides with various enzymes. For instance, the ADP analogue exhibits an increased Km value and decreased V with pyruvate kinase, suggesting reduced substrate affinity and catalytic efficiency. Conversely, the modified ATP shows a decreased Km and increased V with hexokinase, indicating enhanced binding and activity. Interestingly, while the ATP analogue acts as a substrate for myosin, it leads to irreversible modification of the enzyme []. These findings highlight the significant impact of even subtle chemical modifications on enzyme-nucleotide interactions and downstream biological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.